molecular formula C13H18BFN2O3 B1408536 (3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid CAS No. 1704074-46-3

(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid

Cat. No.: B1408536
CAS No.: 1704074-46-3
M. Wt: 280.11 g/mol
InChI Key: YYYDSDYGEBYQOL-UHFFFAOYSA-N
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Description

(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorinated phenyl ring, and an ethylpiperazine moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid has several applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds have been shown to targetacetylcholinesterase (AchE) and Sigma-1 receptors . AchE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and Sigma-1 receptors are involved in modulating the function of other neurotransmitters.

Mode of Action

Related compounds have been shown to inhibit ache activity and act as antagonists at sigma-1 receptors . This suggests that 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid might interact with its targets to modulate neurotransmitter function.

Biochemical Pathways

The downstream effects of these interactions could include changes in neuronal signaling and potentially neuroprotective effects .

Result of Action

Related compounds have demonstrated neuroprotective effects against aβ1-42 toxicity in various neuronal cell lines . This suggests that 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid might have similar neuroprotective effects.

Future Directions

The future directions for research on piperazine derivatives are vast and varied. They are being explored for their potential in various therapeutic applications, including as anti-tubercular agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid typically involves multiple steps. One common method starts with the fluorination of a phenyl ring, followed by the introduction of the boronic acid group. The ethylpiperazine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the ethylpiperazine moiety can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the fluorine and ethylpiperazine groups, making it less versatile in certain applications.

    4-Fluorophenylboronic acid: Similar but lacks the ethylpiperazine moiety, which can affect its biological activity.

    3-(4-Methylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical and biological properties.

Uniqueness

(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid is unique due to the combination of its boronic acid group, fluorinated phenyl ring, and ethylpiperazine moiety. This combination provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

[3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFN2O3/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14(19)20)3-4-12(11)15/h3-4,9,19-20H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYDSDYGEBYQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157478
Record name Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704074-46-3
Record name Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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